One primary research application of 4-Acetylbiphenyl lies in its role as a tool to study enzyme activity. Researchers have employed it in investigations focused on the inactivation of 7-ethoxy-4-trifluoromethylcoumarin ortho-deethylase (7-EFC), an enzyme involved in the metabolism of certain foreign chemicals [1]. The study aimed to understand how various arylalkynes, a class of organic compounds, impact the activity of 7-EFC. By incorporating 4-Acetylbiphenyl into the experiment, researchers were able to observe its effect on the enzyme and gain insights into the underlying mechanisms of enzyme inhibition by arylalkynes [1].
[1] 4-Acetylbiphenyl, 98%, Thermo Scientific Chemicals | Fisher Scientific ()
4-Acetylbiphenyl is a white to cream-colored powder with a molecular formula of C14H12O and a molecular weight of 196.24 g/mol []. It is found naturally in some coal tars but can also be synthesized in laboratories []. While its natural abundance is limited, its role as a research intermediate makes it a valuable compound.
The structure of 4-Acetylbiphenyl consists of two phenyl rings (benzene rings) linked by a central carbon-carbon bond. One of the phenyl rings has a carbonyl group (C=O) attached at the fourth position (para position), hence the name 4-Acetylbiphenyl []. This structure gives rise to some key features:
C14H12O (4-Acetylbiphenyl) + R-NH2 (Primary amine) -> R-N=CH-C6H4-C6H5 (Schiff base) + H2O (Water) []
Irritant